Sodium 4-chlorophenoxyacetate
Overview
Description
Sodium 4-chlorophenoxyacetate is a chemical compound widely recognized for its role as a plant growth regulator. It is a sodium salt derivative of 4-chlorophenoxyacetic acid, which belongs to the class of phenoxyacetic acids. This compound is primarily used in agriculture to promote growth and prevent premature fruit drop in various crops.
Mechanism of Action
Target of Action
As a plant growth regulator, it likely interacts with plant hormones and growth factors to modulate plant growth and development .
Mode of Action
It is known to have a promoting effect on plant growth at low concentrations, particularly in dicotyledonous plants . At higher concentrations, it may have an inhibitory effect .
Biochemical Pathways
Sodium 4-chlorophenoxyacetate has been found to promote the biosynthesis of flavonoids in mulberry leaves . It strongly induced the expression of flavonoid biosynthesis-related genes including flavonoid 3-O-glucosyltransferase (F3GT) gene, chalcone synthase (CHS) gene, 4-xoumarate-CoA ligase (4CL) and phenylalanine ammonia lyase (PAL) gene .
Pharmacokinetics
Given its solubility in water , it is likely to be readily absorbed and distributed in the plant tissues.
Result of Action
This compound treatment significantly promotes the differentiation and growth of plants, increases shoot number, bud number, leaf fresh weight, and leaf area . It also significantly increases the contents of important secondary metabolites including rutin (Rut), chlorogenic acid (ChA), isoquercitrin (IQ), and astragalin (Ast) .
Biochemical Analysis
Biochemical Properties
Sodium 4-chlorophenoxyacetate plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce the expression of flavonoid biosynthesis-related genes including flavonoid 3-O-glucosyltransferase (F3GT) gene, chalcone synthase (CHS) gene, 4-xoumarate-CoA ligase (4CL), and phenylalanine ammonia lyase (PAL) gene . These interactions contribute to the regulation of biochemical pathways and processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to promote the differentiation and growth of mulberry, increasing shoot number, bud number, leaf fresh weight, and leaf area of mulberry compared with control .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it strongly induces the expression of flavonoid biosynthesis-related genes, thereby influencing the biosynthesis of flavonoids .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that the half-lethal dose (LD50) of this compound to mice was 1,074.1 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chlorophenoxyacetate typically involves the reaction of 4-chlorophenoxyacetic acid with sodium hydroxide. The process can be summarized as follows:
Preparation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of Sodium Salt: The 4-chlorophenoxyacetic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reacting 4-chlorophenol with chloroacetic acid: in a solvent like water or ethanol.
Neutralizing the resulting 4-chlorophenoxyacetic acid: with sodium hydroxide.
Purification and crystallization: to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chlorophenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenoxyacetic acid.
Oxidation: Products include various oxidized derivatives of the phenoxy group.
Reduction: Reduced forms of the phenoxy group.
Scientific Research Applications
Sodium 4-chlorophenoxyacetate has diverse applications in scientific research:
Agriculture: Used as a plant growth regulator to enhance crop yield and prevent fruit drop.
Biology: Studied for its effects on plant hormone pathways and growth mechanisms.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Comparison with Similar Compounds
- 4-chlorophenoxyacetic acid
- 2,4-dichlorophenoxyacetic acid
- 2-methyl-4-chlorophenoxyacetic acid
Comparison:
- 4-chlorophenoxyacetic acid: Similar in structure but lacks the sodium salt, making it less soluble in water.
- 2,4-dichlorophenoxyacetic acid: Contains an additional chlorine atom, making it a more potent herbicide.
- 2-methyl-4-chlorophenoxyacetic acid: Contains a methyl group, altering its biological activity and applications.
Sodium 4-chlorophenoxyacetate stands out due to its specific use as a plant growth regulator and its unique solubility properties, making it highly effective in agricultural applications.
Properties
CAS No. |
13730-98-8 |
---|---|
Molecular Formula |
C8H7ClNaO3 |
Molecular Weight |
209.58 g/mol |
IUPAC Name |
sodium;2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11); |
InChI Key |
PEZJICHLRCIEOF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |
SMILES |
C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)Cl.[Na] |
13730-98-8 | |
Related CAS |
122-88-3 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the effect of Sodium 4-chlorophenoxyacetate on cotton boll retention in the study?
A: Contrary to expectations, the study found that spraying cotton plants with a 20-p.p.m. solution of this compound reduced the number of bolls per plant and the number of bolls per 100 grams of stems and leaves []. This suggests that, under the specific conditions of this study, this compound did not enhance boll retention and even showed a potentially detrimental effect on boll production.
Q2: The study mentions that this compound caused an increase in vegetative development. What does this mean and how does it relate to boll production?
A: Vegetative development refers to the growth of non-reproductive parts of the plant, such as stems and leaves. The observed increase in vegetative development with this compound suggests that the compound might be shifting the plant's energy resources away from reproductive growth (boll production) and towards vegetative growth []. This could explain the reduced boll numbers observed in the study.
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